molecular formula C21H15N5OS2 B2864423 N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE CAS No. 671198-95-1

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE

Cat. No.: B2864423
CAS No.: 671198-95-1
M. Wt: 417.51
InChI Key: LYUKCOVHAIQWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a heterocyclic acetamide derivative combining a benzothiazole-substituted phenyl group and a triazolo-pyridine-sulfanyl moiety. Benzothiazole and triazolo rings are pharmacologically significant, often associated with kinase inhibition, antimicrobial activity, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKCOVHAIQWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and triazolopyridine intermediates, followed by their coupling through a thioacetamide linkage.

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Triazolopyridine Intermediate: The triazolopyridine ring can be formed through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their esters.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridine intermediates using a thioacetamide linker. This can be achieved through nucleophilic substitution reactions under basic conditions, often employing reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: NaH, K2CO3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the roles of specific proteins or enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to active sites or allosteric sites of proteins, modulating their activity. This can lead to the inhibition of enzymatic functions or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituent positions, heterocyclic systems, and functional groups. Below is a comparative table:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents / Features Biological Activity (if reported) Reference
Target Compound : N-[3-(Benzothiazol-2-yl)phenyl]-2-(triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide Not explicitly provided Not provided - 3-(Benzothiazol-2-yl)phenyl
- Triazolo[4,3-a]pyridine-sulfanyl
- Acetamide backbone
Not specified in evidence -
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b]benzothiazol-3-ylsulfanyl)acetamide C₁₇H₁₄N₄OS₂ 354.45 - 2-Methylphenyl
- Triazolo[3,4-b]benzothiazole-sulfanyl
Not specified
N-(4-[2-(Benzothiazol-2-yl)ethenyl]phenyl)acetamide C₁₇H₁₄N₂OS 294.37 - Benzothiazolyl-ethenyl group
- Unsubstituted acetamide
Fluorescence properties (potential imaging applications)
N-[4-(Benzothiazol-2-yl)phenyl]-3-([5-(4-chlorophenyl)thiazolo-triazol-3-yl]sulfanyl)propanamide C₂₄H₁₉ClN₆OS₃ ~539.06* - Chlorophenyl-thiazolo-triazole
- Propanamide chain
Enhanced lipophilicity (predicted)
2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide C₂₂H₂₂N₆O₂S₃ ~522.68* - Hydroxypropyl group
- Benzothiazolylsulfanylmethyl
Improved solubility (predicted)

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Heterocyclic Systems :

  • The target compound’s triazolo[4,3-a]pyridine core differs from the triazolo[3,4-b]benzothiazole in . Pyridine’s basic nitrogen may enhance solubility compared to benzothiazole’s sulfur atom, which is more lipophilic .
  • Compounds with thiazolo-triazole (e.g., ) or oxadiazole (e.g., ) systems exhibit distinct electronic profiles, affecting target selectivity.

Substituent Effects :

  • The 3-benzothiazolylphenyl group in the target compound contrasts with 2-methylphenyl in . The latter’s methyl group may increase steric hindrance, reducing binding efficiency in crowded active sites.
  • Chlorophenyl () and hydroxypropyl () substituents modulate lipophilicity and solubility, respectively. The target compound lacks such polar groups, suggesting intermediate solubility.

The target’s shorter acetamide chain may favor interactions with shallow binding sites. Ethenyl groups () enable conjugation but lack the sulfanyl linker’s thiol-mediated reactivity, which is critical for covalent inhibition strategies.

Synthetic Routes :

  • Analogs like and were synthesized using K₂CO₃ in dry acetone or Cs₂CO₃ in DMF, suggesting the target compound could employ similar conditions for sulfanyl-acetamide coupling .

Implications for Bioactivity and Drug Design

  • Target Selectivity : The triazolo-pyridine system may offer superior selectivity for pyridine-binding enzymes (e.g., kinases) over benzothiazole-targeted proteins .
  • Solubility vs. Permeability : The absence of polar groups in the target compound balances moderate solubility and membrane permeability, contrasting with ’s hydroxypropyl-enhanced solubility but reduced permeability.
  • Antiexudative Potential: Similar triazolo-thione derivatives exhibit antiexudative activity , suggesting the target compound could be explored for inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.